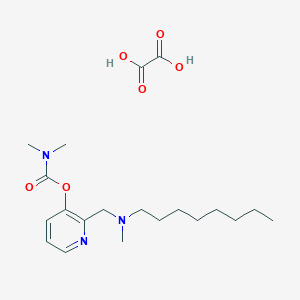

Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as "carbaryl" and is widely used as an insecticide and pesticide. In

Mechanism Of Action

Carbaryl acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, carbaryl leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to a range of physiological and biochemical effects.

Biochemical And Physiological Effects

Carbaryl has been shown to have a range of biochemical and physiological effects. It can lead to changes in neurotransmitter levels, alterations in enzyme activity, and changes in gene expression. Carbaryl exposure has been associated with a range of adverse health effects, including neurotoxicity, developmental toxicity, reproductive toxicity, and carcinogenicity.

Advantages And Limitations For Lab Experiments

Carbaryl has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it a useful tool for studying the mechanism of action of this enzyme. It is also relatively easy to synthesize and has a long shelf life, which makes it a convenient compound to work with. However, carbaryl has several limitations for lab experiments. It is highly toxic and must be handled with care. It also has a relatively narrow therapeutic window, which means that it can be difficult to use in experiments that require precise dosing.

Future Directions

There are several future directions for research on carbaryl. One area of research is the development of new carbaryl derivatives with improved efficacy and reduced toxicity. Another area of research is the development of new methods for the detection and quantification of carbaryl in environmental samples. Finally, there is a need for further research on the health effects of carbaryl exposure, particularly in vulnerable populations such as children and pregnant women.

Conclusion:

In conclusion, carbaryl is a chemical compound that has been extensively studied due to its potential applications in various fields. It is a potent inhibitor of acetylcholinesterase and has been used as a tool for studying the mechanism of action of this enzyme. Carbaryl has several advantages for use in lab experiments, but also has several limitations due to its high toxicity and narrow therapeutic window. There are several future directions for research on carbaryl, including the development of new derivatives and the further study of its health effects.

Synthesis Methods

Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol. The resulting product is then reacted with dimethyl sulfate to form the final compound. The synthesis method of carbaryl has been extensively studied and optimized to ensure high yields and purity of the final product.

Scientific Research Applications

Carbaryl has been widely used in scientific research due to its potential applications in various fields. It has been used as a model compound for studying the metabolism and toxicity of carbamates, which are a class of insecticides that act by inhibiting the activity of acetylcholinesterase. Carbaryl has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors and has been shown to be a potent inhibitor of this enzyme.

properties

CAS RN |

169128-41-0 |

|---|---|

Product Name |

Carbamic acid, dimethyl-, 2-((methyloctylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) |

Molecular Formula |

C20H33N3O6 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

[2-[[methyl(octyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |

InChI |

InChI=1S/C18H31N3O2.C2H2O4/c1-5-6-7-8-9-10-14-21(4)15-16-17(12-11-13-19-16)23-18(22)20(2)3;3-1(4)2(5)6/h11-13H,5-10,14-15H2,1-4H3;(H,3,4)(H,5,6) |

InChI Key |

SFNLJGDKTAZMEE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |

Canonical SMILES |

CCCCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |

Other CAS RN |

169128-41-0 |

synonyms |

2-((Methyloctylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)

![Methyl 1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B62007.png)